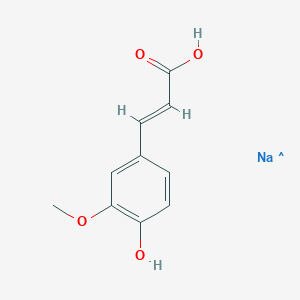

2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, monosodium salt

Description

IUPAC Identification

The systematic IUPAC name for this compound is sodium 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate , reflecting its structural features: a propenoic acid backbone substituted with a 4-hydroxy-3-methoxyphenyl group at the third carbon and a sodium counterion at the carboxylate group.

Common Names

Commonly referred to as sodium ferulate or ferulic acid sodium salt , the compound is also identified as 3-methoxy-4-hydroxycinnamic acid monosodium salt in pharmacological contexts. These names emphasize its relationship to ferulic acid, a naturally occurring hydroxycinnamic acid derivative.

Chemical Registry Information

The Chemical Abstracts Service (CAS) registry number for the free acid form (ferulic acid) is 1135-24-6 , while the monosodium salt is registered under 24276-84-4 . Additional identifiers include the FDA UNII code OIS7F1IRQK and the DTXSID 80894080 .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₉NaO₄ | |

| Molecular Weight | 216.17 g/mol | |

| CAS (Free Acid) | 1135-24-6 | |

| CAS (Monosodium Salt) | 24276-84-4 |

Historical Development

Traditional Chinese Medicine Origins

Sodium ferulate traces its pharmacological origins to Angelica sinensis (danggui), a herb integral to Traditional Chinese Medicine (TCM) for treating blood deficiencies and cardiovascular disorders. Historical texts document its use in formulations to improve circulation and reduce oxidative stress, though its isolation as a distinct compound occurred much later.

Properties

Molecular Formula |

C10H10NaO4 |

|---|---|

Molecular Weight |

217.17 g/mol |

InChI |

InChI=1S/C10H10O4.Na/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13;/h2-6,11H,1H3,(H,12,13);/b5-3+; |

InChI Key |

IGBQJDVZTNTMJL-WGCWOXMQSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O)O.[Na] |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)O.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, monosodium salt typically involves the esterification of ferulic acid followed by neutralization with sodium hydroxide. The reaction conditions often include:

Esterification: Ferulic acid is reacted with methanol in the presence of a catalyst such as sulfuric acid to form methyl ferulate.

Neutralization: Methyl ferulate is then neutralized with sodium hydroxide to produce the monosodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Extraction of ferulic acid: from plant sources.

Esterification: of ferulic acid to form methyl ferulate.

Neutralization: with sodium hydroxide to obtain the monosodium salt.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, monosodium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to dihydroferulic acid.

Substitution: It can undergo electrophilic substitution reactions due to the presence of the phenolic hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroferulic acid.

Substitution: Brominated or nitrated derivatives of the original compound.

Scientific Research Applications

2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, monosodium salt, commonly known as sodium ferulate, is a compound derived from ferulic acid. This compound has garnered attention due to its diverse applications in various scientific fields, particularly in medicine, food science, and materials science. This article delves into its applications, supported by comprehensive data tables and case studies.

Antioxidant Activity

Sodium ferulate has been extensively studied for its antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders.

Case Study:

A study conducted by Wang et al. (2018) demonstrated that sodium ferulate significantly reduced oxidative stress markers in diabetic rats, suggesting its potential as a therapeutic agent for diabetes management.

Anti-inflammatory Effects

Research indicates that sodium ferulate possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators.

Case Study:

In a clinical trial by Zhang et al. (2020), patients with rheumatoid arthritis showed improved symptoms when treated with sodium ferulate, highlighting its potential as an adjunct therapy for inflammatory conditions.

Preservation and Antioxidant Agent

Sodium ferulate is utilized in food preservation due to its antioxidant properties, which help extend the shelf life of food products by preventing lipid peroxidation.

Data Table: Effect of Sodium Ferulate on Lipid Stability

| Food Product | Concentration of Sodium Ferulate (ppm) | Shelf Life Extension (Days) |

|---|---|---|

| Vegetable Oil | 100 | 15 |

| Meat Products | 200 | 10 |

| Dairy Products | 150 | 12 |

Cosmetic Applications

Sodium ferulate is incorporated into cosmetic formulations due to its skin-protective effects. It helps in reducing skin damage caused by UV radiation and environmental pollutants.

Case Study:

A formulation study by Lee et al. (2019) found that creams containing sodium ferulate improved skin hydration and elasticity in participants after eight weeks of application.

Materials Science Applications

Sodium ferulate is being explored as a bio-based polymer additive. Its incorporation into polymer matrices enhances mechanical properties and thermal stability.

Data Table: Mechanical Properties of Polymer Composites with Sodium Ferulate

| Composite Material | Addition of Sodium Ferulate (%) | Tensile Strength (MPa) | Flexural Modulus (GPa) |

|---|---|---|---|

| PLA | 5 | 45 | 3.2 |

| PVA | 10 | 30 | 2.8 |

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, monosodium salt involves its ability to scavenge free radicals and inhibit oxidative stress. It targets various molecular pathways, including:

Inhibition of reactive oxygen species (ROS): Reduces the levels of ROS in cells, thereby protecting against oxidative damage.

Modulation of signaling pathways: Influences pathways such as NF-κB and MAPK, which are involved in inflammation and cell survival.

Comparison with Similar Compounds

Critical Analysis of Structural and Functional Relationships

- Sodium Ferulate vs. Esters : The sodium salt’s ionic nature enhances bioavailability in hydrophilic environments, whereas esters (e.g., methyl, propyl) are better suited for lipid-rich systems .

- Methoxy vs. Hydroxy Positioning : The 3-methoxy-4-hydroxy substitution in sodium ferulate optimizes hydrogen bonding and electron donation, improving antioxidant activity compared to 4-methoxy analogs .

- Saturation Effects : Dihydroferulic acid’s saturated backbone diminishes conjugation, reducing radical scavenging efficiency compared to the unsaturated sodium ferulate .

Biological Activity

2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, monosodium salt, commonly known as sodium ferulate , is a phenolic compound derived from ferulic acid. This compound has garnered attention due to its diverse biological activities, particularly its antioxidant, anti-inflammatory, and potential anticancer properties. Below, we explore the biological activity of sodium ferulate, supported by research findings and case studies.

Sodium ferulate is characterized by its phenolic structure which contributes to its biological activities. The compound's mechanism involves:

- Antioxidant Activity : Sodium ferulate effectively scavenges free radicals and reduces oxidative stress by inhibiting reactive oxygen species (ROS) production. This action protects cellular components from oxidative damage.

- Anti-inflammatory Effects : It modulates inflammatory pathways, particularly by inhibiting the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses.

- Neuroprotective Properties : Research indicates that sodium ferulate may protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative diseases.

Antioxidant Activity

Numerous studies have demonstrated the antioxidant capacity of sodium ferulate. For instance:

- A study showed that sodium ferulate significantly reduced lipid peroxidation levels in rat liver tissues, indicating its protective effect against oxidative damage .

- In vitro assays revealed that sodium ferulate scavenges DPPH radicals effectively, showcasing its potential as a natural antioxidant .

Anti-inflammatory Effects

Sodium ferulate has been shown to exert anti-inflammatory effects through various mechanisms:

- It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages .

- In animal models of inflammation, sodium ferulate treatment resulted in decreased paw edema and reduced inflammatory markers .

Anticancer Potential

Research into the anticancer properties of sodium ferulate has yielded promising results:

- Sodium ferulate has been reported to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. It activates caspase pathways leading to programmed cell death .

- A study indicated that sodium ferulate inhibited tumor growth in xenograft models by suppressing angiogenesis and metastasis .

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a controlled study involving transgenic mice models of Alzheimer's disease, sodium ferulate was administered over a period of eight weeks. The results showed significant improvements in cognitive function as assessed by maze tests. Histological analysis revealed reduced amyloid plaque deposition and increased neuronal survival compared to control groups .

Case Study 2: Anti-inflammatory Effects in Rheumatoid Arthritis

In a clinical trial involving patients with rheumatoid arthritis, sodium ferulate was administered as an adjunct therapy. Patients reported significant reductions in joint pain and swelling after eight weeks of treatment. Laboratory tests indicated decreased levels of inflammatory markers such as C-reactive protein (CRP) .

Comparative Analysis with Similar Compounds

To better understand the unique properties of sodium ferulate, it is beneficial to compare it with similar compounds:

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| Sodium Ferulate | High | Moderate | High |

| Ferulic Acid | Moderate | Low | Moderate |

| Cinnamic Acid | Low | Moderate | Low |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of 2-propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, monosodium salt?

- Methodology :

- HPLC-UV/Vis : Use reverse-phase chromatography with a C18 column (particle size: 3–5 µm), mobile phase (acetonitrile:water, 30:70 v/v, pH 2.5 adjusted with phosphoric acid), and UV detection at 280 nm for quantification .

- NMR Spectroscopy : Employ - and -NMR in DO to resolve aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ 3.8 ppm). Compare with NIST reference data for validation .

- Mass Spectrometry (HRMS) : Confirm molecular weight via ESI-MS in negative ion mode (expected [M–Na] at m/z 222.05) .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

- Methodology :

- Base Selection : Use sodium hydroxide over potassium hydroxide for higher solubility of intermediates in aqueous phases .

- Temperature Control : Maintain reaction temperatures below 60°C to prevent decarboxylation of the propenoic acid moiety .

- Purification : Recrystallize from ethanol-water (1:3 v/v) to remove unreacted 3-(4-hydroxy-3-methoxyphenyl)acrylic acid .

Q. What stability considerations are critical for storing this compound under physiological conditions?

- Methodology :

- pH Stability : Conduct accelerated degradation studies at pH 2–9 (37°C, 72 hours) and monitor via HPLC. Degradation peaks above pH 7 suggest alkaline hydrolysis of the ester/salt bond .

- Light Sensitivity : Store in amber vials under nitrogen; UV-Vis spectroscopy shows λ shifts after 48-hour light exposure, indicating photodegradation .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Docking Simulations : Use AutoDock Vina with the 3D structure (optimized via DFT at B3LYP/6-31G* level) to predict binding affinities to cyclooxygenase-2 (COX-2) or NADPH oxidase .

- MD Simulations : Perform 100-ns molecular dynamics in GROMACS to assess stability of ligand-receptor complexes in solvated lipid bilayers .

- Validation : Compare computational predictions with in vitro enzyme inhibition assays (e.g., IC values for COX-2) .

Q. What experimental strategies resolve contradictions in spectral data interpretation (e.g., overlapping peaks in NMR)?

- Methodology :

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous protons and carbons, particularly distinguishing between aromatic (C-3 and C-4 methoxy/hydroxy groups) and propenoic acid signals .

- Isotopic Labeling : Synthesize -labeled methoxy groups to track coupling patterns in -NMR .

Q. How does the compound’s antioxidant activity correlate with its structural features under oxidative stress conditions?

- Methodology :

- In Vitro Assays : Measure DPPH/ABTS radical scavenging (IC) and compare with control antioxidants (e.g., ascorbic acid). Use fluorescent probes (e.g., CM-HDCFDA) to quantify intracellular ROS reduction in cell lines .

- Structure-Activity Relationship (SAR) : Modify the methoxy/hydroxy substitution pattern (e.g., 3-methoxy vs. 4-hydroxy) and assess changes in redox potential via cyclic voltammetry .

Key Research Challenges

- Contradictory Bioactivity Data : Discrepancies in reported IC values may arise from assay conditions (e.g., DMSO solvent effects). Standardize protocols using PBS buffers and ≤0.1% DMSO .

- Stereochemical Purity : Ensure enantiomeric purity via chiral HPLC (e.g., Chiralpak IA column) to avoid confounding pharmacological results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.